molecular formula C8H13NO2 B12874116 Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate CAS No. 403712-91-4

Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate

Cat. No.: B12874116
CAS No.: 403712-91-4
M. Wt: 155.19 g/mol
InChI Key: VLUJIAREYHZKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate: is an organic compound belonging to the class of pyrrolines. Pyrrolines are five-membered unsaturated aliphatic rings containing one nitrogen atom and four carbon atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields under mild reaction conditions.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. The process involves careful control of temperature, pressure, and reactant concentrations to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylates, while reduction can produce more saturated pyrrolidines .

Scientific Research Applications

Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can act as a substrate for enzymes like D-amino-acid oxidase, leading to the formation of reactive intermediates that participate in various biochemical pathways . The compound’s effects are mediated through its ability to undergo chemical transformations that modulate biological processes.

Comparison with Similar Compounds

Uniqueness: Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate is unique due to its specific isopropyl ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

CAS No.

403712-91-4

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

propan-2-yl 3,4-dihydro-2H-pyrrole-5-carboxylate

InChI

InChI=1S/C8H13NO2/c1-6(2)11-8(10)7-4-3-5-9-7/h6H,3-5H2,1-2H3

InChI Key

VLUJIAREYHZKKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=NCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.